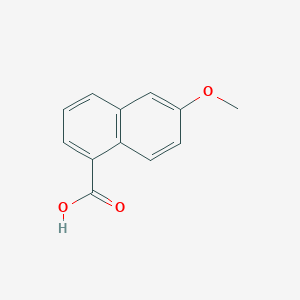

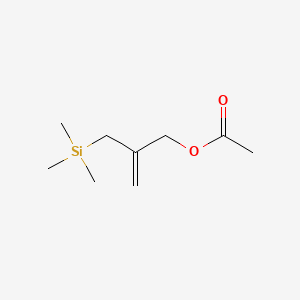

![molecular formula C15H10ClF3O2 B1308727 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde CAS No. 590360-26-2](/img/structure/B1308727.png)

5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

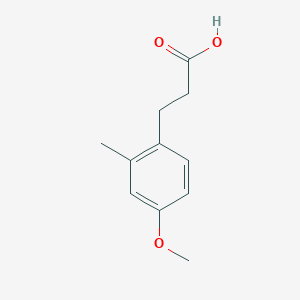

5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde is a chemical compound with the CAS Number: 590360-26-2 and a molecular weight of 314.69 . It has a linear formula of C15H10ClF3O2 .

Molecular Structure Analysis

The IUPAC name for this compound is 5-chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde . The InChI code is 1S/C15H10ClF3O2/c16-13-4-5-14(11(7-13)8-20)21-9-10-2-1-3-12(6-10)15(17,18)19/h1-8H,9H2 .Chemical Reactions Analysis

While specific reactions involving this compound are not detailed in the available resources, compounds of this nature may be used as reactants in various types of reactions .科学的研究の応用

Catalysis in Organic Synthesis

The oxidation of benzyl alcohol to benzaldehyde is a reaction of significant interest in various fields including cosmetics, perfumery, and pharmaceuticals. Research has shown that catalysts such as sulfated Ti-SBA-15 can significantly increase the conversion of benzyl alcohol without affecting benzaldehyde selectivity, highlighting the potential application of 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde in catalysis and organic synthesis (Rajesh Sharma, K. Soni, & A. Dalai, 2012). Furthermore, metal-organic frameworks have been studied for their activity in the solvent-free microwave-assisted oxidation of benzyl alcohol to benzaldehyde, offering environmentally benign alternatives for chemical synthesis (Anup Paul et al., 2020).

Photoluminescent Properties and Catalytic Activity

Investigations into the photoluminescent properties of specific compounds and their applications in catalysis for benzyl alcohol oxidation and C-C bond formation reactions have revealed that certain frameworks can catalyze these reactions under eco-friendly conditions with high efficiency. This suggests a promising area of research for the use of 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde in developing new catalytic processes (Anup Paul et al., 2020).

Environmental Applications

The selective oxidation of benzyl alcohol to benzaldehyde using molecular oxygen presents an eco-friendly method for producing important chemical intermediates. Studies on unsupported nanoporous gold and NiFe2O4 nanoparticles have demonstrated the potential for sustainable and efficient production methods for benzaldehyde, which could be enhanced by incorporating 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde (Dongqing Han et al., 2010) (Saddam Iraqui, Siddharth Kashyap, & Md. Harunar Rashid, 2020).

Synthesis and Structural Characterization

Research into the synthesis and structural characterization of copper(II) complexes with benzaldehyde ortho-oxime ligands provides insight into the formation of supramolecular structures through intermolecular hydrogen-bonding and π-π stacking interactions. These findings could guide the development of novel materials or catalysts involving 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde (W. Dong et al., 2012).

Antimicrobial Applications

The synthesis of specific oxiranes and their evaluation as antimicrobial additives for lubricating oils and fuels indicate another potential application of 5-Chloro-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde in enhancing the antimicrobial properties of commercial products (G. Talybov, N. Akhmedova, & F. Yusubov, 2022).

Safety and Hazards

特性

IUPAC Name |

5-chloro-2-[[3-(trifluoromethyl)phenyl]methoxy]benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF3O2/c16-13-4-5-14(11(7-13)8-20)21-9-10-2-1-3-12(6-10)15(17,18)19/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIGTVGQJUDUQHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)COC2=C(C=C(C=C2)Cl)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

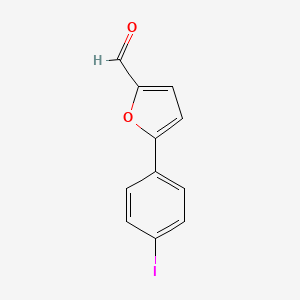

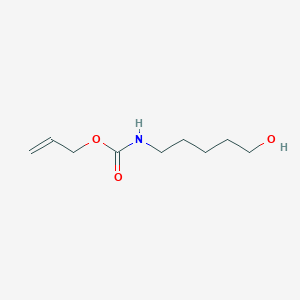

![Ethyl 3-amino-2-(cyanosulfanyl)-3-[4-(4-methoxyphenyl)piperazino]acrylate](/img/structure/B1308666.png)

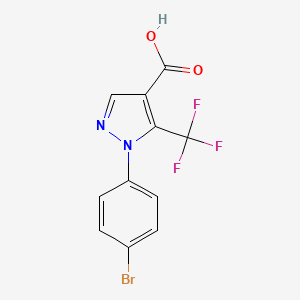

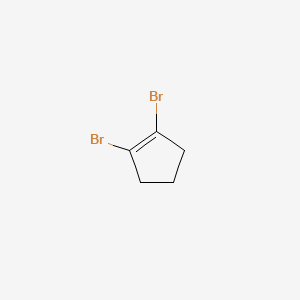

![5-phenyl-2-{[(E)-2-thienylmethylidene]amino}-3-furonitrile](/img/structure/B1308670.png)

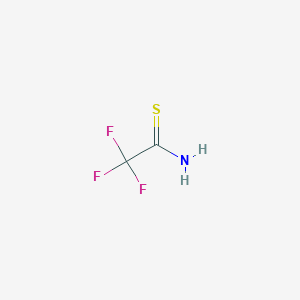

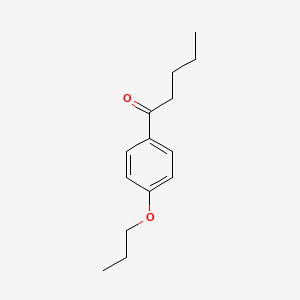

![(Z)-3-[4-(tert-butyl)phenyl]-2-[4-(1H-pyrrol-1-yl)phenyl]-2-propenenitrile](/img/structure/B1308689.png)

![(E)-1-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-4,4,5,5,5-pentafluoro-1-penten-3-one](/img/structure/B1308693.png)

![2-[1-Cyano-2-(4-methylphenyl)vinyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1308698.png)